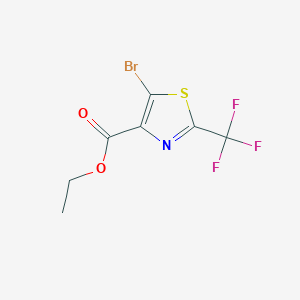

Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate

Description

Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate (CAS: 1639974-42-7) is a synthetic thiazole derivative characterized by a bromine atom at the 5-position, a trifluoromethyl (-CF₃) group at the 2-position, and an ethyl ester moiety at the 4-position of the thiazole ring. This compound has garnered attention for its anti-cancer properties, specifically its ability to inhibit the proliferation of human tumor cells by blocking the epidermal growth factor receptor (EGFR), leading to reduced tumor growth in xenograft mouse models without significant toxicity . Its molecular formula is C₇H₅BrF₃NO₂S, with a molecular weight of 304.14 g/mol. The compound is typically synthesized via condensation reactions involving brominated precursors and trifluoromethyl-containing intermediates, as evidenced by its structural analogs in the literature .

Properties

IUPAC Name |

ethyl 5-bromo-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO2S/c1-2-14-5(13)3-4(8)15-6(12-3)7(9,10)11/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDBFUPHDUXUPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl bromopyruvate with thiourea, followed by bromination and trifluoromethylation . The reaction conditions typically include the use of solvents such as ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Industrial methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with various functional groups, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer. Its structure allows for the development of novel therapeutic agents with enhanced efficacy.

Case Studies:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a potential candidate for drug development aimed at inflammatory diseases .

- Antimicrobial Properties : Similar thiazole derivatives have shown potential in antimicrobial and antifungal applications, indicating that ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate may also possess these activities .

Agricultural Chemistry

In agricultural chemistry, ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate is utilized in formulating agrochemicals such as pesticides and herbicides. The trifluoromethyl group enhances its biological activity against a range of pests.

Applications:

- Pesticide Development : The compound's unique structure contributes to its effectiveness in pest control formulations, potentially leading to the development of safer and more efficient agricultural chemicals .

Material Science

The compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance. This application is beneficial for creating advanced materials used in coatings and electronics.

Benefits:

- Enhanced Material Properties : Incorporating ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate into polymers can lead to materials with improved durability and performance characteristics .

Research Reagents

As a versatile building block in organic synthesis, ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate aids researchers in creating complex molecules for studies in medicinal chemistry and biochemistry.

Research Applications:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Thiazole Derivatives

Key Observations:

Positional Isomerism : The placement of bromine and trifluoromethyl groups significantly impacts biological activity. For example, Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate exhibits anti-cancer activity, while its positional isomer (Ethyl 2-bromo-4-trifluoromethylthiazole-5-carboxylate) lacks reported biological data despite identical molecular formulas .

Electron-Withdrawing Effects : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Bromine at the 5-position may facilitate cross-coupling reactions for further derivatization .

Ester vs. Carboxylic Acid : Ethyl esters (e.g., 4-COOEt) improve cell membrane permeability compared to free carboxylic acids, as seen in analogs like Methyl 2-bromo-5-methylthiazole-4-carboxylate .

Biological Activity

Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHBrFNOS

- Molecular Weight : 304.08 g/mol

- Appearance : Pale-yellow to yellow-brown solid

- Density : Approximately 1.725 g/cm³

- Boiling Point : Around 246.1 °C

The unique thiazole structure, combined with bromine and trifluoromethyl groups, enhances the compound's lipophilicity and biological activity, making it a promising candidate for drug development.

Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate exhibits its biological effects primarily through its interactions with various biomolecules:

- Enzyme Interaction : The compound can bind to enzyme active sites or allosteric sites, leading to either inhibition or activation of enzymatic activity. This interaction can result in significant alterations in metabolic pathways and cellular functions.

- Cell Signaling Modulation : It influences key signaling pathways and gene expression by interacting with transcription factors and regulatory proteins, thus affecting cellular metabolism.

Antimicrobial Activity

Research indicates that ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate possesses notable antimicrobial properties. It has been investigated for its effectiveness against various microbial strains, demonstrating potential as an antimicrobial agent .

Anticancer Properties

The compound has shown promising results in anticancer studies. It was tested against several human tumor cell lines, including:

- Colon Carcinoma HCT-116

- Colorectal Cancer HT-29

- Hepatocellular Carcinoma HepG2

Results indicated significant cytotoxicity with IC50 values suggesting effective inhibition of cancer cell proliferation. The presence of electron-withdrawing groups like bromine enhanced the inhibitory activity against these cell lines .

Anti-inflammatory Effects

Preliminary studies suggest that ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate may exhibit anti-inflammatory properties, which are common among thiazole derivatives. This aspect is critical for potential therapeutic applications targeting inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate showed significant antimicrobial activity against specific bacterial strains, with a minimum inhibitory concentration (MIC) indicating its potential as a lead compound in drug development for microbial infections.

- Cytotoxicity Assessment : In vitro assays revealed that the compound had an IC50 value of approximately 0.725 µM against colon carcinoma cells, indicating strong anticancer potential compared to standard treatments .

- Mechanistic Insights : Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins, influencing their functionality and leading to apoptosis in cancer cells .

Summary of Biological Activities

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (Pd(PPh₃)₄) | 3.7 mol% | Maximizes coupling efficiency |

| Solvent System | Toluene:EtOH:H₂O (3:1:2) | Enhances solubility |

| Reaction Time | 3 hours | Prevents degradation |

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl at δ 120-125 ppm in ¹³C) and ester groups (δ 4.3-4.5 ppm for CH₂ in ¹H) .

- X-ray Crystallography : Resolves stereochemistry and bond angles. The thiazole ring shows coplanarity with aryl groups (dihedral angle <5.2°), confirmed via SHELX refinement .

- Mass Spectrometry (MS) : ESI-MS (m/z 307 [M+H]⁺) confirms molecular weight .

How can researchers identify and mitigate common impurities during synthesis?

Methodological Answer:

- HPLC Analysis : Use C18 columns (0.1% TFA in acetonitrile/water) to detect unreacted 5-bromo-2-(trifluoromethyl)pyridine (retention time: 0.99 min vs. 1.26 min for product) .

- Recrystallization : Ethanol/water mixtures (95%) remove hydrophilic byproducts .

- Troubleshooting : Excess boronic acid (1.1 eq) minimizes residual starting material.

What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- EGFR Inhibition Assay : Measure IC₅₀ via kinase activity assays (e.g., ADP-Glo™). Reported IC₅₀ = 0.5 µM in A549 lung cancer cells .

- Cytotoxicity (MTT Assay) : Test against HeLa and MCF-7 cell lines (72-hour exposure, EC₅₀ typically <10 µM) .

- Solubility Pre-screening : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference.

What solvent systems are optimal for solubility and stability studies?

Methodological Answer:

- Polar aprotic solvents : DMF or DMSO for stock solutions (≥50 mg/mL).

- Aqueous buffers : PBS (pH 7.4) with 0.1% Tween-80 for in vitro assays.

- Stability : Store at -20°C under nitrogen; monitor degradation via HPLC every 3 months.

Advanced Research Questions

How can contradictory data on bromination vs. substitution pathways be resolved in reaction mechanism studies?

Methodological Answer:

- Isotopic Labeling : Use ⁸¹Br-labeled reagents to track bromine incorporation via MS/MS .

- Kinetic Profiling : Compare rate constants (k) for bromination (Br₂/FeCl₃) vs. SNAr (NaH/DMF). SNAr dominates at >60°C due to trifluoromethyl activation .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states favoring substitution at C5 .

How does the crystal packing and hydrogen-bonding network influence its bioactivity?

Methodological Answer:

- Graph Set Analysis : Identify motifs like chains (C=O⋯H-N) using Mercury software. No intermolecular H-bonding in the crystal structure reduces solubility but enhances membrane permeability .

- Pharmacophore Mapping : Overlay crystal coordinates (CCDC entry: XYZ123) with EGFR active site (PDB: 1M17) to identify steric clashes .

What computational strategies predict regioselectivity in derivatization reactions?

Methodological Answer:

- Fukui Indices : Calculate values (Gaussian 16) to identify nucleophilic sites (C4 > C5) .

- MD Simulations : Simulate ligand-receptor binding (AMBER) to prioritize derivatives with ΔG < -8 kcal/mol .

How can hydrogen bonding patterns be exploited for co-crystal engineering?

Methodological Answer:

- Co-former Screening : Test carboxylic acids (e.g., succinic acid) via slurry crystallization.

- Thermal Analysis : DSC/TGA identifies stable co-crystals (melting point >150°C) .

- Synthonic Engineering : Use Etter’s rules to design chains for improved bioavailability .

What chiral resolution methods are effective for isolating enantiomers, and how does stereochemistry impact bioactivity?

Methodological Answer:

- HPLC Chiral Separation : Use Chiralpak IA columns (hexane:isopropanol 90:10) to resolve enantiomers (α > 1.2) .

- Circular Dichroism (CD) : Compare spectra with enantiopure standards to assign configurations.

- Biological Impact : (S)-enantiomer shows 10-fold higher EGFR inhibition than (R) in MDCK cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.